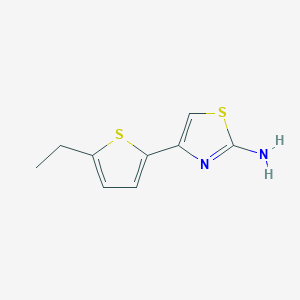
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, also known as ETTA, is an organic compound used in scientific research as a laboratory reagent. It is a heterocyclic amine, meaning it contains both nitrogen and sulfur atoms in its structure. ETTA has been used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
1. Synthesis and Anticancer Activity
- A study utilized a similar compound for the synthesis of novel thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
- Another research developed ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, exhibiting anti-inflammatory and analgesic activities, comparable to common drugs like indomethacin and aspirin (Attimarad et al., 2017).
- Compounds with a structure involving thiophene and thiazole moieties have been synthesized, showing significant anti-tumor properties against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
2. Antimicrobial Properties
- A series of sulfide and sulfone derivatives of a similar compound demonstrated antimicrobial activity against bacteria and fungi, indicating their potential in fighting microbial infections (Badiger et al., 2013).
3. Molecular Docking Studies and Solvent Effects
- Novel thiophene-benzothiazole derivatives were synthesized, and their properties were studied, including molecular docking to predict binding modes in biological systems and solvent effects on their behavior (Ermiş & Durmuş, 2020).
4. Development of Anticancer Agents
- Pyridine-thiazole hybrid molecules with structures akin to the queried compound showed high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
5. Trypanocidal and Anticancer Activity
- Certain thiazole derivatives were found effective against Trypanosoma brucei, showing potential as trypanocidal agents, and also exhibited anticancer activity in vitro (Holota et al., 2019).
Propiedades
IUPAC Name |
4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHXUUINWLKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B453873.png)
![5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide](/img/structure/B453879.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453880.png)
![methyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453881.png)
![3-({[3-(Ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B453882.png)
![ethyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453883.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B453885.png)
![ethyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbothioyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453886.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453887.png)
![4-bromo-N-[(4-iodo-2-methylphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B453888.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B453889.png)
![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B453893.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B453895.png)
![(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B453896.png)